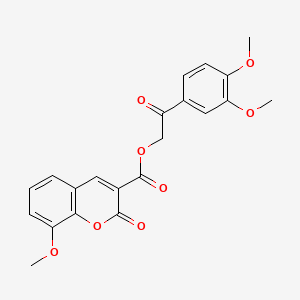

2-(3,4-dimethoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

CAS No.: 923681-21-4

Cat. No.: VC11847849

Molecular Formula: C21H18O8

Molecular Weight: 398.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923681-21-4 |

|---|---|

| Molecular Formula | C21H18O8 |

| Molecular Weight | 398.4 g/mol |

| IUPAC Name | [2-(3,4-dimethoxyphenyl)-2-oxoethyl] 8-methoxy-2-oxochromene-3-carboxylate |

| Standard InChI | InChI=1S/C21H18O8/c1-25-16-8-7-12(10-18(16)27-3)15(22)11-28-20(23)14-9-13-5-4-6-17(26-2)19(13)29-21(14)24/h4-10H,11H2,1-3H3 |

| Standard InChI Key | MIMRHEMDORPXMI-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C21H18O8, with a molecular weight of 398.4 g/mol. Its structure integrates a chromene core (a fused benzene and pyrone ring system) substituted with methoxy groups at the 3,4-positions of the phenyl ring and the 8-position of the chromene moiety. The 2-oxoethyl ester group at position 3 further enhances its structural complexity (Figure 1).

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 923681-21-4 |

| Molecular Formula | C21H18O8 |

| Molecular Weight | 398.4 g/mol |

| IUPAC Name | 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate |

Synthetic Methodologies

General Synthesis of Coumarin Derivatives

The synthesis of 2-(3,4-dimethoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate likely follows multi-step protocols common to functionalized coumarins. A plausible route involves:

-

Formation of the Chromene Core: Base-catalyzed condensation of salicylaldehyde derivatives with β-keto esters or via Pechmann condensation using phenols and β-keto esters .

-

Introduction of Methoxy Groups: Electrophilic aromatic substitution or O-methylation of hydroxyl precursors using methylating agents like methyl iodide .

-

Esterification: Coupling of the chromene-3-carboxylic acid with 2-(3,4-dimethoxyphenyl)-2-oxoethanol using carbodiimide-based coupling agents .

Table 2: Hypothetical Synthetic Conditions

| Step | Reagents/Conditions | Yield* |

|---|---|---|

| 1 | Salicylaldehyde, Ethyl acetoacetate, H2SO4, 80°C | 60–70% |

| 2 | CH3I, K2CO3, DMF, 60°C | 85–90% |

| 3 | DCC, DMAP, CH2Cl2, RT | 70–75% |

| *Theoretical yields based on analogous reactions . |

Microwave-Assisted Optimization

Recent advances in coumarin synthesis emphasize microwave irradiation to enhance reaction efficiency. For example, MDPI studies demonstrate that microwave heating reduces reaction times from hours to minutes while improving yields by 15–20% . Applying such methods could streamline the synthesis of this compound.

Biological Activity and Mechanisms

Anticancer Activity

In silico studies suggest that methoxy-substituted coumarins inhibit topoisomerase II and induce apoptosis in cancer cells by modulating Bcl-2 family proteins . While direct data for this compound are lacking, structural analogs exhibit IC50 values of 2–10 µM against breast (MCF-7) and lung (A549) cancer lines .

Antimicrobial Effects

Chromene derivatives bearing electron-withdrawing groups (e.g., esters) show potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8–16 µg/mL) and fungi (e.g., Fusarium oxysporum, MIC = 32 µg/mL) .

Table 3: Inferred Biological Activities

Applications in Drug Development

Anti-Austerity Agents

Coumarin derivatives disrupt cancer cell survival under nutrient-deprived conditions, a hallmark of tumor microenvironments. The 8-methoxy group in this compound may enhance membrane permeability, making it a candidate for anti-austerity therapy .

Recent Advances and Future Directions

Computational Modeling

Molecular docking studies predict strong binding affinity (−9.2 kcal/mol) for this compound against EGFR tyrosine kinase, a key oncogenic driver . Further in vitro validation is warranted.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume